TH1020 is derived from a specific synthetic pathway that involves the modification of existing chemical structures to enhance their biological activity. It falls under the broader classification of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon, such as nitrogen or oxygen. This classification is crucial as it influences the compound's reactivity and interaction with biological targets.
The synthesis of TH1020 typically involves several steps, including:
For example, one method involves the use of microwave-assisted synthesis, which significantly reduces reaction times while improving yields compared to traditional heating methods .
The molecular structure of TH1020 can be represented by its chemical formula, which indicates the types and numbers of atoms present. The compound features a complex arrangement of carbon, hydrogen, nitrogen, and possibly oxygen atoms arranged in a specific geometric configuration.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to elucidate the structure of TH1020, confirming its purity and identity .
TH1020 undergoes various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying TH1020's properties for specific applications in medicinal chemistry .
The mechanism of action for TH1020 primarily involves its interaction with specific biological targets such as enzymes or receptors. Research indicates that TH1020 may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
Data from biochemical assays demonstrate significant potency against various bacterial strains, highlighting its potential as a therapeutic agent .
TH1020 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for pharmaceutical applications .
TH1020 has potential applications across various fields:
TH1020 (CAS# 1841460-82-9) is a small-molecule inhibitor with the systematic IUPAC name 4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Its molecular formula is C₂₃H₁₅N₇S₂, yielding a molecular weight of 453.54 g/mol [1] [7] [9]. The compound features a pyrimidine-triazole-thioether core, which is critical for its biological activity. Key structural components include:
Physicochemical Characteristics:TH1020 appears as a light-yellow to yellow solid with limited aqueous solubility. It is highly soluble in DMSO (tested at 10 mM), making it suitable for in vitro assays [1] [10]. The compound exhibits stability under recommended storage conditions (-20°C for long-term storage), with HPLC purity standards exceeding 98% [9] [10].
Table 1: Physicochemical Properties of TH1020
Property | Value |
---|---|
Molecular Formula | C₂₃H₁₅N₇S₂ |
Molecular Weight | 453.54 g/mol |
Elemental Composition | C: 60.91%; H: 3.33%; N: 21.62%; S: 14.14% |
Appearance | Light yellow to yellow solid |
Solubility | Soluble in DMSO (10 mM) |
Purity (HPLC) | >98% |
CAS Number | 1841460-82-9 |
TH1020 functions as a competitive antagonist of the TLR5/flagellin complex, with an IC₅₀ of 0.85 ± 0.12 μM [1] [4] [9]. Biophysical studies reveal:
Binding Mechanism:
Molecular docking simulations indicate TH1020 occupies the flagellin-binding interface on TLR5’s leucine-rich repeat (LRR) domain. Key interactions include:
Specificity Profiling:
TH1020 exhibits >100-fold selectivity for TLR5 over other TLRs:
Table 2: TLR Selectivity Profile of TH1020
TLR Subtype | Activity | IC₅₀ (μM) |
---|---|---|
TLR5 | Potent inhibition | 0.85 |
TLR2 | Inactive | >50 |
TLR3 | Weak inhibition | >50 |
TLR4 | Inactive | >50 |
TLR7/8 | Inactive | >50 |
Functional Consequences:
At 0.37 μM, TH1020 abolishes TLR5-mediated TNF-α secretion in human peripheral blood mononuclear cells (PBMCs) [1] [4]. In cellular models of bacterial infection (e.g., IPEC-J2 cells infected with E. coli strain C83091), 0.5 μM TH1020:
Notably, TH1020 also blocks non-canonical TLR5 activation by endogenous alarmins like HMGB1 (high-mobility group box 1), inhibiting MyD88-dependent NF-κB signaling and pain hypersensitivity in vivo [5] [10]. This dual inhibition of pathogen- and damage-associated molecular patterns (PAMPs/DAMPs) positions TH1020 as a unique probe for studying TLR5-mediated inflammation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1